molecular formula C8H3F15O B1583753 1H,1H-Pentadecafluoro-1-octanol CAS No. 307-30-2

1H,1H-Pentadecafluoro-1-octanol

Cat. No. B1583753
CAS RN: 307-30-2
M. Wt: 400.08 g/mol
InChI Key: PJDOLCGOTSNFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,1H-Pentadecafluoro-1-octanol is a chemical compound with the molecular formula C8H3F15O and a molecular weight of 400.09 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. .


Molecular Structure Analysis

The molecular structure of this compound consists of 26 bonds in total, including 23 non-H bonds, 6 rotatable bonds, 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

This compound has a melting point range of 43.0 to 47.0 °C and a boiling point of 164 °C . It is soluble in methanol . The refractive index is 1.31 .

Scientific Research Applications

Evaporation and Concentration Analysis

1H,1H-Pentadecafluoro-1-octanol (F-OCT) has been utilized in the study of evaporation processes of sessile binary mixture droplets, essential in various technological applications such as inkjet printing and cooling processes. One-dimensional magnetic resonance microscopy has been employed to investigate the evaporation dynamics and concentration profiles of droplets containing a mixture of OCT (1-octanol) and F-OCT. This study has provided insights into the behavior of such mixtures during evaporation, revealing distinct evaporation regimes, and has been pivotal in understanding the concentration gradients and droplet shape changes over time (Kresse, Höfler, Privalov, & Vogel, 2021).

Phase Transition Analysis

The compound has also been a subject of study in phase transition analyses, particularly in the context of liquid crystals and surfactant systems. Research on caesium pentadecafluoro-octanoate (CsPF0)/ 2 H 2 O, for instance, has revealed complex behaviors such as the formation of lamellar phases, nematic phases, and isotropic micellar phases, demonstrating the compound's intricate phase behavior in different conditions. This research contributes significantly to our understanding of surfactant behavior and the design of materials with specific phase properties (Holmes, Smith, & Leaver, 1993).

Investigation of Molecular Structures and Interactions

Moreover, studies involving this compound have been crucial in exploring molecular structures and interactions. For example, research on the microheterogeneous structure of 1-octanol in both neat and water-saturated states has provided valuable insights into the conformational and dynamic properties of such systems. These findings have implications for understanding the behavior of amphiphilic molecules and advancing knowledge in areas like phospholipid systems (Hu, Zhou, Shen, Ji, & Cheng, 2007).

Application in Material Science

The compound's role extends to material science, where it has been used in studies related to fluoropolymer degradation. Research in this domain provides insights into the thermal degradation behavior of fluoropolymers, which is critical for developing materials with enhanced durability and specific performance characteristics (Tompkins, 1973).

Safety and Hazards

1H,1H-Pentadecafluoro-1-octanol may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F15O/c9-2(10,1-24)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h24H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDOLCGOTSNFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F15CH2OH, C8H3F15O
Record name 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059793
Record name 7:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307-30-2
Record name 1H,1H-Perfluorooctanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecafluorooctyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (PERFLUOROHEPTYL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5W7FQ62R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,1H-Pentadecafluoro-1-octanol
Reactant of Route 2
1H,1H-Pentadecafluoro-1-octanol
Reactant of Route 3
1H,1H-Pentadecafluoro-1-octanol
Reactant of Route 4
1H,1H-Pentadecafluoro-1-octanol
Reactant of Route 5
Reactant of Route 5
1H,1H-Pentadecafluoro-1-octanol
Reactant of Route 6
1H,1H-Pentadecafluoro-1-octanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.